Cas no 1804060-03-4 (4-Hydroxy-7-trifluoromethoxy-1H-benzimidazole)

4-Hydroxy-7-trifluoromethoxy-1H-benzimidazole 化学的及び物理的性質
名前と識別子
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- 4-Hydroxy-7-trifluoromethoxy-1H-benzimidazole
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- インチ: 1S/C8H5F3N2O2/c9-8(10,11)15-5-2-1-4(14)6-7(5)13-3-12-6/h1-3,14H,(H,12,13)
- InChIKey: KQNCKJFYEYZBNT-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=C(C2=C1NC=N2)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 58.1
4-Hydroxy-7-trifluoromethoxy-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061004125-250mg |
4-Hydroxy-7-trifluoromethoxy-1H-benzimidazole |
1804060-03-4 | 98% | 250mg |
$5,177.65 | 2022-04-02 | |
Alichem | A061004125-1g |
4-Hydroxy-7-trifluoromethoxy-1H-benzimidazole |
1804060-03-4 | 98% | 1g |
$14,180.42 | 2022-04-02 | |
Alichem | A061004125-500mg |
4-Hydroxy-7-trifluoromethoxy-1H-benzimidazole |
1804060-03-4 | 98% | 500mg |
$8,168.83 | 2022-04-02 |
4-Hydroxy-7-trifluoromethoxy-1H-benzimidazole 関連文献
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
4-Hydroxy-7-trifluoromethoxy-1H-benzimidazoleに関する追加情報
4-Hydroxy-7-Trifluoromethoxy-1H-Benzimidazole: A Comprehensive Overview
The compound 4-Hydroxy-7-Trifluoromethoxy-1H-Benzimidazole, identified by the CAS number 1804060-03-4, is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound belongs to the benzimidazole family, which has garnered considerable attention due to its diverse applications in drug discovery, material science, and chemical synthesis. The structure of this compound features a benzene ring fused with an imidazole ring, with substituents at positions 4 and 7 that confer unique chemical and biological properties.
The benzimidazole core of this compound is a well-known scaffold in medicinal chemistry, often utilized for its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. The hydroxyl group at position 4 and the trifluoromethoxy group at position 7 introduce additional functional groups that enhance the molecule's versatility. The trifluoromethoxy group, in particular, is known for its electron-withdrawing properties, which can influence the electronic characteristics of the molecule and potentially modulate its bioactivity.
Recent studies have highlighted the potential of 4-Hydroxy-7-Trifluoromethoxy-1H-Benzimidazole as a lead compound in drug development. For instance, research published in 2023 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key inflammatory pathways. Additionally, its ability to act as a template for further chemical modifications has made it a valuable intermediate in the synthesis of more complex molecules with enhanced pharmacological profiles.
In terms of synthesis, the preparation of 4-Hydroxy-7-Trifluoromethoxy-1H-Benzimidazole typically involves multi-step organic reactions. One common approach involves the condensation of o-amino phenol derivatives with aldehydes or ketones under acidic conditions, followed by subsequent functionalization to introduce the trifluoromethoxy group. This process underscores the importance of precise reaction control and optimization to achieve high yields and purity.
The application of computational chemistry techniques has further enriched our understanding of this compound. Molecular docking studies have revealed that 4-Hydroxy-7-Trifluoromethoxy-1H-Benzimidazole can bind effectively to various protein targets, suggesting its potential role in treating conditions such as cancer, neurodegenerative diseases, and infectious disorders. These findings align with experimental data from in vitro assays, which have shown promising results in terms of cytotoxicity against cancer cell lines.
Beyond its therapeutic potential, this compound also finds utility in materials science. Its aromaticity and heterocyclic nature make it a candidate for use in organic electronics, where it could serve as a component in semiconducting materials or light-emitting diodes (LEDs). Preliminary studies have indicated that derivatives of this compound exhibit favorable electronic properties, paving the way for future explorations in this domain.
In conclusion, 4-Hydroxy-7-Trifluoromethoxy-1H-Benzimidazole stands out as a versatile and intriguing molecule with a wide array of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a key player in both academic research and industrial development. As ongoing studies continue to uncover new facets of its properties and potential uses, this compound is poised to make significant contributions to the advancement of science and medicine.
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